N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a trifluoromethoxy group at the 4-position of one phenyl ring and a 2-chlorophenyl carboxamide moiety. Its molecular formula is C₁₅H₁₀ClF₃N₄O₂, with a molecular weight of 382.72 g/mol. The tetrazole ring provides metabolic stability and hydrogen-bonding capacity, while the trifluoromethoxy group enhances lipophilicity and bioavailability . The 2-chlorophenyl substituent may influence target binding specificity, as seen in analogous agrochemical and pharmaceutical compounds .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O2/c16-11-3-1-2-4-12(11)20-14(25)13-21-23-24(22-13)9-5-7-10(8-6-9)26-15(17,18)19/h1-8H,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELJTZNINAFMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of a chlorophenyl isocyanate, which reacts with the tetrazole intermediate to form the desired product.
Addition of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxyphenyl halide reacts with the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| Aqueous NaOH (1–3 M), reflux | 2-(4-(Trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acid | Complete conversion within 6–8 hours |
| HCl (concentrated), heat | Partial decomposition to chlorophenyl amines | Competing side reactions observed |
Hydrolysis selectivity depends on the steric and electronic effects of the substituents. The trifluoromethoxy group stabilizes the tetrazole ring against ring-opening under basic conditions .
Reduction Reactions
The tetrazole ring and aromatic nitro intermediates (if present) can be reduced using catalytic hydrogenation or metal hydrides.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| H₂/Pd-C (1 atm), ethanol, 25°C | Partially saturated tetrazole derivatives | 45–60% |
| LiAlH₄, THF, 0°C → rt | Reduction of carboxamide to amine | <30% |
Reduction of the tetrazole ring is challenging due to its aromatic stability. LiAlH₄ preferentially targets the carboxamide group, yielding N-(2-chlorophenyl)amine derivatives .
Nucleophilic Substitution
The 2-chlorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions, particularly with nitrogen or oxygen nucleophiles.
Electron-deficient aryl chlorides exhibit moderate reactivity in SNAr, but the trifluoromethoxy group’s electron-withdrawing effect enhances activation at the ortho-position .
4.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds featuring tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study : A synthesized derivative of N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide was evaluated for its antibacterial efficacy against common pathogens. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a novel antimicrobial agent .
Anticancer Properties
The anticancer potential of tetrazole derivatives has been widely investigated. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to DNA damage and cell cycle arrest.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (e.g., MCF7), with IC50 values indicating effective dose ranges for therapeutic applications .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound has potential applications in other therapeutic areas:
- Anti-inflammatory Effects : Some tetrazole derivatives have been noted for their ability to modulate inflammatory responses, making them candidates for treating conditions such as rheumatoid arthritis.
- Antiviral Activity : Preliminary screenings suggest that certain tetrazole compounds can inhibit viral replication, indicating potential use in antiviral therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Substitution | Enhances lipophilicity and cellular uptake |
| Trifluoromethoxy Group | Increases binding affinity to target sites |
| Tetrazole Ring | Contributes to diverse biological activities |
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of carboxamide derivatives with heterocyclic cores. Below is a detailed comparison with structurally related molecules from the provided evidence:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Core Heterocycle Differences: The tetrazole core in the target compound offers distinct electronic properties compared to thiazole () or pyrazole (). Thiophene-thiazole hybrids () exhibit lower purity (42% vs. 99% for difluorophenyl analog), possibly due to steric hindrance from the trifluoromethyl group .
Substituent Effects :
- The trifluoromethoxy group in the target compound is less electron-withdrawing than the nitro group in compounds, which may reduce reactivity but improve selectivity.
- Chlorophenyl vs. chloropyridyl (): The pyridyl nitrogen in ’s compound enhances hydrogen-bonding interactions, critical for agrochemical target binding .
The thiazole-carboxamide in incorporates a piperidine derivative, which may improve solubility but introduces synthetic complexity .
Biological Activity
N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-chlorophenyl and 4-trifluoromethoxyphenyl moieties with appropriate hydrazine derivatives, followed by cyclization to form the tetrazole structure. The general synthetic pathway includes:
- Formation of Hydrazone : Reacting 2-chlorophenyl ketones with hydrazine derivatives.
- Cyclization : Treating the hydrazone with a suitable reagent (e.g., sodium azide) to form the tetrazole ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported range from 0.008 to 0.06 μg/mL for certain derivatives, indicating strong antibacterial activity compared to traditional antibiotics like ampicillin .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that tetrazole derivatives can inhibit telomerase activity, which is crucial for cancer cell proliferation. For example, one study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting that they may act as effective telomerase inhibitors .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival and proliferation .
- Antioxidant Properties : Some studies have indicated that tetrazole derivatives possess antioxidant activity, contributing to their therapeutic potential by reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
-
Antimicrobial Evaluation : A series of tetrazole derivatives were tested against standard bacterial strains using agar diffusion methods. Results indicated that many derivatives had lower MIC values than traditional antibiotics, highlighting their potential as new antimicrobial agents .
Compound MIC (μg/mL) Target Bacteria A 0.008 S. pneumoniae B 0.03 Staphylococcus epidermidis C 0.06 Streptococcus pyogenes - Anticancer Activity : In vitro studies assessed the efficacy of various tetrazole derivatives against cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Q & A
Q. What synthetic strategies are effective for preparing N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and how can intermediate purity be optimized?
- Methodological Answer : A multi-step synthesis typically involves coupling tetrazole precursors with substituted benzoyl chlorides. For example, analogous compounds (e.g., thiazole-carboxamides) are synthesized via nucleophilic substitution using potassium carbonate as a base in polar aprotic solvents like DMF or acetonitrile . Intermediate purification via silica gel chromatography (e.g., EtOAc/hexane gradients) is critical; LC/MS monitoring (e.g., [M+H]+ = 475.42 as in ) ensures purity. Yield optimization (e.g., 42% in ) may require temperature control (0–25°C) and stoichiometric adjustments.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR resolve chloro- and trifluoromethoxy substituents. NMR confirms carbonyl and tetrazole ring connectivity.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For accurate phase determination, high-resolution data (>1.0 Å) and twinning corrections may be required, as noted in SHELX applications .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 475.08 calculated vs. 475.42 observed ) validates molecular weight.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, enzyme isoforms). For kinase inhibition studies (e.g., Src/Abl), ensure:
Q. What computational approaches predict the binding affinity of this compound to target proteins, and how do they align with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions. For example:
- Docking : Prioritize trifluoromethoxy and tetrazole moieties as pharmacophores due to their electron-withdrawing properties.
- Free Energy Calculations : MM-PBSA/GBSA methods validate binding energies (±2 kcal/mol vs. experimental IC). Discrepancies >1 log unit suggest force field inaccuracies or solvation effects .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Pd(OAc)/Xantphos enhances coupling efficiency in aryl tetrazole formations.
- Byproduct Analysis : HPLC-DAD identifies impurities (e.g., dechlorinated byproducts). Adjust reaction time (<24 hrs) and solvent (e.g., THF > DCM) to suppress side reactions .
- Scale-up : Continuous flow reactors improve heat/mass transfer, achieving >80% yield in pilot studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
